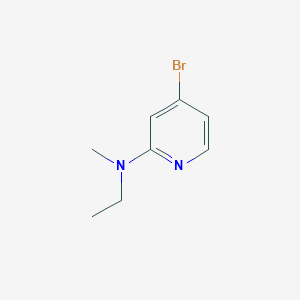

2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-

Description

Contextualization of Pyridinamine Derivatives in Contemporary Chemical Research

Pyridinamine scaffolds, particularly 2-aminopyridines, are recognized as "privileged structures" in medicinal chemistry. nih.gov This designation stems from their recurring presence in a wide array of biologically active compounds and approved pharmaceuticals. nih.govmdpi.com The aminopyridine moiety is a versatile building block, capable of forming hydrogen bonds and participating in various chemical interactions with biological targets like enzymes and receptors. rsc.orgresearchgate.net

The broad spectrum of biological activities associated with pyridinamine derivatives is extensive, encompassing applications as anticancer, antibacterial, anti-inflammatory, and antiviral agents. rsc.orgnih.gov For instance, certain 2-amino-pyridine derivatives have been investigated as potent inhibitors of cyclin-dependent kinase 8 (CDK8), a target in colorectal cancer therapy. acs.org The adaptability of the pyridinamine core allows for systematic structural modifications, enabling chemists to fine-tune a compound's physicochemical properties and biological activity. nih.govnih.gov This makes the synthesis and study of new pyridinamine derivatives a vibrant and continually evolving area of research. rsc.orgresearchgate.net

Structural Significance of the Bromo-Substituted Pyridine (B92270) Core

The introduction of a bromine atom onto the pyridine ring, as seen in 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-, has profound implications for the molecule's reactivity and potential applications. Halogen substituents, particularly bromine, are pivotal in modern organic synthesis. Brominated heterocycles are valuable intermediates, primarily because the bromine atom can serve as a leaving group in nucleophilic substitution reactions or as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Buchwald-Hartwig couplings). researchgate.netresearchgate.net

These coupling reactions are powerful tools for constructing complex molecules by forming new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. researchgate.net This functionalization pathway allows for the rapid diversification of the pyridine core, facilitating the exploration of a broad chemical space for drug discovery and materials science. researchgate.netorganic-chemistry.org Furthermore, the electronegativity and size of the bromine atom can influence the electronic properties of the pyridine ring, affecting its reactivity in other transformations and its potential for forming halogen bonds, a type of non-covalent interaction of growing interest. gcwgandhinagar.comnih.gov

Overview of N-Alkylated Amine Functionalities in Chemical Systems

The N-ethyl-N-methylamino group on the compound is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms. N-alkylation is a fundamental transformation in organic chemistry used to synthesize a vast range of products, from pharmaceuticals to agrochemicals. nih.gov The presence of a tertiary amine can significantly influence a molecule's properties, including its basicity, polarity, and solubility.

In the context of medicinal chemistry, N-alkylation is a common strategy for modifying a lead compound to improve its pharmacokinetic profile. The specific alkyl groups (in this case, ethyl and methyl) can affect how the molecule interacts with its biological target and how it is metabolized. nih.gov The synthesis of such tertiary amines can be achieved through various methods, including the reaction of a secondary amine with an alkyl halide or through reductive amination. wikipedia.orgrsc.org More modern and atom-efficient methods, such as the "borrowing hydrogen" strategy, utilize alcohols as alkylating agents in the presence of a metal catalyst, producing water as the only byproduct. rsc.orgacs.org

Research Landscape and Potential Academic Contributions of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-

The research landscape for a specific molecule like 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- is often defined by its utility as a building block or intermediate in the synthesis of more complex, high-value compounds. Its structure combines three key features: a 2-aminopyridine (B139424) scaffold known for biological relevance, a bromine atom that acts as a versatile anchor for synthetic elaboration, and a tertiary amine that can modulate physicochemical properties.

Potential academic contributions involving this compound would likely focus on its use in synthetic methodology. For example, it could serve as a model substrate to develop new cross-coupling protocols or to explore regioselective functionalization of the pyridine ring. The synthesis of this compound itself, likely starting from precursors like 2-amino-4-bromopyridine (B18318) or 2-bromopyridine (B144113), presents its own set of chemical challenges and opportunities for process optimization. google.comnih.gov Researchers might investigate its properties as a ligand in coordination chemistry or as a precursor to novel materials with specific electronic or photophysical properties. Given the established importance of all its constituent parts, 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- stands as a compound of significant interest for synthetic and medicinal chemistry research.

Data Tables

Table 1: Physicochemical Properties of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- Note: Experimental data for this specific compound is not widely available. The following are computed properties based on its structure, similar to those found for related compounds in databases like PubChem.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₂ | System Calculated |

| Molecular Weight | 215.09 g/mol | System Calculated |

| XLogP3 | 2.3 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 2 | Computed |

| Exact Mass | 214.01056 Da | Computed |

| Topological Polar Surface Area | 16.1 Ų | Computed |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-ethyl-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-3-11(2)8-6-7(9)4-5-10-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMUMXDGVISRRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C1=NC=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278090 | |

| Record name | 4-Bromo-N-ethyl-N-methyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142194-26-0 | |

| Record name | 4-Bromo-N-ethyl-N-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142194-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-ethyl-N-methyl-2-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridinamine, 4 Bromo N Ethyl N Methyl and Analogues

Precursor Synthesis and Functionalization Strategies

The construction of the core pyridine (B92270) structure and the installation of the necessary functional groups are the foundational steps in the synthesis of the target compound and its analogues. This section details the common methodologies for preparing halogenated pyridine precursors and for introducing the key amine functionality.

Synthesis of Halogenated Pyridine Scaffolds

The synthesis of halogenated pyridines, particularly bromopyridines, is a critical first step. A common precursor for the title compound is a 4-brominated pyridine derivative. Several methods exist for the bromination of pyridines. chempanda.com

Direct bromination of pyridine often requires harsh conditions. chempanda.comprepchem.com A more controlled and widely used method is the diazotization of an aminopyridine, followed by a Sandmeyer-type reaction with a bromide source. For instance, 2-aminopyridine (B139424) can be converted to 2-bromopyridine (B144113) by treatment with sodium nitrite (B80452) in the presence of hydrobromic acid and bromine. prepchem.comorgsyn.orggoogle.com The reaction proceeds through the formation of a diazonium salt, which is then displaced by the bromide. An improvement to the Craig diazotization-bromination method involves conducting the reaction in the presence of sulfuric acid, which can improve the efficiency of the process. google.com

Another approach is the direct bromination of an existing aminopyridine. For example, the bromination of 2-aminopyridine can yield 2-amino-5-bromopyridine, although this can sometimes lead to a mixture of mono- and di-brominated products. ijssst.inforesearchgate.net The synthesis of 4-bromopyridine (B75155) can also be achieved from 4-bromopyridine hydrochloride by treatment with a base like sodium hydroxide. guidechem.comchemicalbook.com

For more complex structures, such as 2,6-diamino-4-bromopyridine, a multi-step synthesis starting from 2,4-dibromopyridine-N-oxide has been developed. researchgate.net

Table 1: Selected Methods for the Synthesis of Bromopyridine Scaffolds

| Starting Material | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|

| 2-Aminopyridine | 48% HBr, Br₂, NaNO₂, NaOH | 2-Bromopyridine | prepchem.comorgsyn.org |

| Pyridine | Vapor phase reaction with Br₂ at 500°C | 2-Bromopyridine and 2,6-dibromopyridine | prepchem.com |

| 2-Aminopyridine | N-Bromosuccinimide (NBS), acetone | 2-Amino-5-bromopyridine | ijssst.info |

| 4-Bromopyridine hydrochloride | 5M NaOH, water, Et₂O | 4-Bromopyridine | chemicalbook.com |

| 2-Aminopyridine | HBr, Br₂, NaNO₂, H₂SO₄ | 2-Bromopyridine | google.com |

Introduction of Amine Functionalities via Amination Reactions

Once the halogenated pyridine scaffold is in hand, the next key transformation is the introduction of the amine functionality. The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely employed method for forming carbon-nitrogen bonds. acs.orgacs.org This reaction is particularly effective for coupling amines with halopyridines, including bromopyridines. acs.orgacs.orgchemspider.comscispace.comnih.gov The use of chelating bis(phosphine) ligands is often crucial to overcome the inhibitory effect of the pyridine nitrogen on the palladium catalyst. acs.org

A practical approach for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines, such as methylamine (B109427) or ethylamine, involves conducting the reaction in a sealed tube to prevent the escape of the amine. acs.orgacs.org This method provides a direct route to secondary and tertiary aminopyridines that are otherwise difficult to synthesize. acs.orgnih.gov

Alternative amination methods include nucleophilic aromatic substitution (SNAr). This can be achieved by reacting a halopyridine with an amine, often at high temperatures or with the use of a strong base. nih.govnih.govrsc.org The reactivity of the halopyridine is enhanced if the halogen is at the 2- or 4-position. Another classical method is the Chichibabin reaction, which involves the direct amination of pyridine using sodium amide, though this typically yields 2-aminopyridine. For 3- and 4-halopyridines, amination with potassium amide in liquid ammonia (B1221849) can proceed through a pyridyne intermediate, yielding a mixture of aminopyridine isomers. journals.co.za

The Goldberg reaction, a copper-catalyzed C-N cross-coupling, provides another route to N-substituted aminopyridines from halopyridines. nih.gov

Table 2: Buchwald-Hartwig Amination of Bromopyridines

| Bromopyridine Substrate | Amine | Catalyst/Ligand/Base | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| 2-Bromopyridine | Methylamine | Pd(OAc)₂, dppp, NaOt-Bu | Toluene, 80°C, sealed tube | N-Methyl-2-pyridinamine | acs.orgacs.org |

| 2-Bromopyridine | Ethylamine | Pd(OAc)₂, dppp, NaOt-Bu | Toluene, 80°C, sealed tube | N-Ethyl-2-pyridinamine | acs.org |

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | [Pd₂(dba)₃], (±)-BINAP, NaOBut | Toluene, 80°C | N,N'-Bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine | chemspider.com |

| Various Aryl Bromides (including bromopyridines) | Ethylamine hydrochloride | Pd catalyst, ligand, base | Not specified | N-Ethylanilines | acs.org |

N-Alkylation Pathways for Secondary Amines

To arrive at the target structure, 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-, a secondary amine precursor (e.g., 4-bromo-N-ethyl-2-pyridinamine or 4-bromo-N-methyl-2-pyridinamine) must be further alkylated. The direct alkylation of aminopyridines can be challenging, as it can lead to over-alkylation or alkylation on the pyridine ring nitrogen. nih.govresearchgate.net Therefore, controlled and selective methods are required.

Reductive Amination Techniques

Reductive amination is a highly effective method for the N-alkylation of amines. harvard.edu This two-step, one-pot process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

For the synthesis of N-ethyl or N-methyl aminopyridines, the primary or secondary aminopyridine can be reacted with acetaldehyde (B116499) or formaldehyde (B43269), respectively, in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu Sodium triacetoxyborohydride is often favored due to its mildness and high selectivity for the iminium ion over the carbonyl starting material. harvard.edu

A facile method for the N-monoalkylation of aminopyridines involves the use of a carboxylic acid and sodium borohydride. researchgate.net This procedure is chemoselective and provides good yields of the monoalkylated product under mild conditions. researchgate.net The Leuckart-Wallach reaction, using formic acid as both the reducing agent and the source of the methyl group (for methylation), is another established method. researchgate.net

Table 3: Examples of Reductive Amination for N-Alkylation

| Amine Substrate | Carbonyl/Carboxylic Acid | Reducing Agent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| 3-Aminopyridine | Acetic Acid | NaBH₄ | THF | N-Ethyl-3-pyridinamine | researchgate.net |

| 3-Aminopyridine | Formic Acid | NaBH₄ | THF | N-Methyl-3-pyridinamine | researchgate.net |

| 2-Aminopyridine | Various Aldehydes | Formic Acid | Cumene, reflux | N-Substituted-2-aminopyridines | researchgate.net |

| 3-Amino-4-halopyridines | Various Aldehydes/Ketones | NaBH(OAc)₃ | Not specified | N-Alkyl-3-amino-4-halopyridines | nih.gov |

Alkylation with Haloalkanes

The direct N-alkylation of an aminopyridine with a haloalkane, such as ethyl iodide or methyl bromide, is a classical approach to forming C-N bonds. wikipedia.org This reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the haloalkane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide that is formed. google.com

However, for aminopyridines, this method can be complicated by several factors. There is a risk of over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. Furthermore, the pyridine ring nitrogen is also nucleophilic and can compete with the amino group for the alkylating agent, leading to the formation of pyridinium (B92312) salts. researchgate.net To achieve selective mono-alkylation on the amino group, careful control of reaction conditions, stoichiometry, and the choice of base is essential.

Green Chemistry Approaches to N-Alkylation

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For the N-alkylation of aminopyridines, several green chemistry approaches have been reported.

One such approach is the use of alcohols as alkylating agents in the presence of a heterogeneous catalyst. google.com This method avoids the use of stoichiometric amounts of toxic and expensive alkylating agents like alkyl halides. The process can often be run continuously, generates water as the primary byproduct, and the catalyst can be recovered and reused. google.com

The use of alternative energy sources like microwave and ultrasound irradiation has also been explored to promote N-alkylation reactions, often leading to shorter reaction times and improved yields. rsc.org Metal-free catalytic systems are also gaining attention. For instance, the N-alkylation of 2-aminopyridines with 1,2-diketones can be catalyzed by boron trifluoride etherate (BF₃·OEt₂), avoiding the need for transition metals. nih.govacs.org

Regioselective Bromination of Pyridinamine Systems

The introduction of a bromine atom at a specific position on the pyridine ring, particularly in the presence of a directing group like a dialkylamine, requires careful consideration of electronic and steric effects. Direct bromination of an activated ring can lead to a mixture of products, necessitating more controlled strategies to achieve the desired regioselectivity for a 4-bromo substitution pattern.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) to guide the deprotonation of an aromatic ring to a position ortho to the DMG. orgsyn.orggoogle.com The resulting organometallic species, typically an aryllithium, can then react with an electrophile to introduce a substituent with high regioselectivity. orgsyn.orgorgsyn.org The tertiary amine functionality, such as the N-ethyl-N-methylamino group in the target molecule, can serve as a DMG by coordinating with the lithium atom of an alkyllithium base (e.g., n-butyllithium or sec-butyllithium). orgsyn.orgorgsyn.org

However, in the case of a 2-aminopyridine derivative, the DoM strategy inherently directs functionalization to the C-3 position, which is ortho to the amino group. This is illustrated in the general reaction below.

Figure 1: General principle of Directed ortho-Metalation on a 2-(dialkylamino)pyridine.

To achieve substitution at the C-4 position, a standard DoM approach on a 2-(N-ethyl-N-methylamino)pyridine precursor is not a viable strategy. Alternative strategies must be employed to direct the bromination to the desired location.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Standard electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-deficient nature of the heterocycle. When reactions do occur, they typically favor substitution at the C-3 and C-5 positions. The 2-amino group is a strong activating group, but direct bromination of 2-(N-ethyl-N-methylamino)pyridine would likely yield a mixture of 3-bromo and 5-bromo isomers, with potential for di-bromination due to the high activation. sigmaaldrich.com

A more effective and regioselective approach involves starting with a pyridine ring that is already brominated at the desired C-4 position. The commercially available compound 2-Amino-4-bromopyridine (B18318) serves as an ideal precursor. sigmaaldrich.comchemicalbook.com The synthetic challenge then becomes the selective N-alkylation of the primary amino group to introduce the ethyl and methyl substituents.

A plausible synthetic route is the sequential N-alkylation of 2-amino-4-bromopyridine. This can be achieved through methods such as reductive amination or reaction with alkyl halides. One potential pathway involves the initial introduction of one alkyl group, followed by the second. For instance, reductive amination with acetaldehyde could yield the N-ethyl derivative, which could then be methylated using a suitable methylating agent like methyl iodide. A challenge with direct alkylation using alkyl halides is the potential for overalkylation, as the product amine is often more nucleophilic than the starting amine. masterorganicchemistry.com

A more controlled method is reductive amination, which can be performed in a one-pot fashion. For example, reacting 2-amino-4-bromopyridine with a mixture of formaldehyde and acetaldehyde in the presence of a reducing agent could potentially form the desired tertiary amine. However, controlling the selectivity to avoid a mixture of products would be critical. A stepwise approach is generally preferred for better control.

The following table outlines a representative two-step synthetic approach starting from 2-amino-4-bromopyridine.

| Step | Reaction | Typical Reagents & Conditions | Product |

| 1 | N-Ethylation | Acetaldehyde, NaBH(OAc)₃, Dichloroethane (DCE), Room Temp | 4-Bromo-N-ethyl-2-pyridinamine |

| 2 | N-Methylation | Formaldehyde, HCOOH (Eschweiler-Clarke reaction) or CH₃I, K₂CO₃, Acetonitrile | 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- |

Purification and Isolation Techniques for Halogenated Pyridinamines

The purification of the final product and intermediates is critical to obtain a compound of high purity. The choice of method depends on the physical state of the compound (solid or liquid) and the nature of the impurities.

Chromatographic Separations

Column chromatography is a fundamental technique for the purification of organic compounds. orgsyn.orgorgsyn.org For halogenated pyridinamines, which are often basic and can interact strongly with silica (B1680970) gel, careful selection of the stationary and mobile phases is essential.

The separation of positional isomers of halogenated compounds can be particularly challenging. mt.com Specialized high-performance liquid chromatography (HPLC) columns, such as those with a pentafluorophenyl (PFP) stationary phase, have been shown to be effective in resolving closely related halogen isomers. mt.comlibretexts.org The unique electronic interactions between the electron-rich fluorinated phase and the halogenated analyte can provide selectivity that is not achievable on standard C18 columns. libretexts.org

For preparative scale purification, flash column chromatography on silica gel is common. A gradient elution system, starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is typically used to separate the desired product from unreacted starting materials and by-products. The basicity of the aminopyridine may require the addition of a small amount of a basic modifier, such as triethylamine (B128534) (~0.1-1%), to the eluent to prevent peak tailing and improve resolution.

The following table provides an illustrative example of chromatographic conditions that could be used for the purification of a compound like 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-.

| Parameter | Condition | Purpose |

| Stationary Phase | Silica Gel (230-400 mesh) | Standard for preparative flash chromatography. |

| Mobile Phase | Hexane / Ethyl Acetate Gradient (e.g., 0% to 30% EtOAc) | Allows for the elution of compounds with a range of polarities. |

| Mobile Phase Additive | 0.5% Triethylamine (TEA) | Masks acidic silanol (B1196071) groups on the silica surface, preventing peak tailing of the basic amine product. |

| Detection | UV light (254 nm) | Pyridine ring is UV active, allowing for visualization of spots on TLC plates and fractions. |

Recrystallization and Distillation Methods

Recrystallization is a primary method for purifying solid compounds. mt.com The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org An ideal recrystallization solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-5 °C). The precursor, 2-amino-4-bromopyridine, is a solid with a melting point of 142-146 °C, suggesting the final product may also be a solid amenable to recrystallization. sigmaaldrich.com

The selection of a suitable solvent is determined empirically. Common solvents for recrystallization of moderately polar compounds like substituted pyridines include ethanol, isopropanol, ethyl acetate, toluene, or mixtures of solvents like ethanol/water or ethyl acetate/hexane. The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals.

Distillation is the preferred method for purifying liquids. If 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- is a high-boiling liquid, purification by vacuum distillation would be appropriate. This technique lowers the boiling point of the compound by reducing the pressure, thereby preventing thermal decomposition that might occur at atmospheric pressure. The process separates compounds based on differences in their volatilities. A well-controlled vacuum distillation can effectively remove non-volatile impurities (like salts) and separate the product from other volatile components with sufficiently different boiling points.

Structural and Electronic Properties of 2 Pyridinamine, 4 Bromo N Ethyl N Methyl

Molecular Conformation and Stereochemistry

The conformation of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- is primarily defined by the orientation of the N-ethyl-N-methylamino substituent relative to the pyridine (B92270) ring. This orientation is governed by the rotational barrier around the exocyclic carbon-nitrogen (C2-N) bond.

Rotation around the exocyclic C-N bond in 2-dialkylaminopyridines is known to be sterically hindered. This restricted rotation is not due to a simple single bond but rather a bond with significant partial double-bond character. This characteristic arises from the delocalization of the lone pair of electrons from the exocyclic nitrogen atom into the π-system of the pyridine ring. This resonance effect is a key factor in the structure and reactivity of aminopyridines.

The energy required to overcome this rotational barrier is substantial enough that distinct conformers can sometimes be observed at low temperatures using techniques like NMR spectroscopy. In analogous systems like N,N-dialkylaminopyrimidines, this barrier has been studied and quantified. For 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-, the presence of two different alkyl groups (ethyl and methyl) on the nitrogen atom introduces asymmetry, which can lead to distinct rotational isomers (atropisomers) depending on their orientation relative to the pyridine ring. The barrier to rotation would be influenced by both steric hindrance from the alkyl groups and the electronic effects of the substituents on the ring.

Table 1: Factors Influencing the C-N Rotational Barrier

| Factor | Description | Expected Effect on the Barrier |

|---|---|---|

| Resonance | Delocalization of the nitrogen lone pair into the pyridine π-system. | Increases the barrier due to partial double-bond character. |

| Steric Hindrance | Repulsion between the ethyl/methyl groups and the hydrogen atom at the 3-position of the pyridine ring. | May increase or decrease the barrier depending on the transition state geometry. |

| Electronic Effects | The electron-donating amino group and the electron-withdrawing bromo group influence the ring's electron density. | The strong electron-donating nature of the amino group enhances π-delocalization, likely increasing the barrier. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the conformational analysis of molecules like 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- rsc.orgresearchgate.netnih.govcopernicus.org. At room temperature, the rotation around the C2-N bond might be rapid on the NMR timescale, resulting in averaged signals for the ethyl and methyl groups. However, at lower temperatures, this rotation could slow sufficiently to allow for the observation of distinct signals for different conformers.

Variable-temperature NMR studies would be instrumental in determining the energy barrier for rotation. Furthermore, 2D NMR techniques, such as Exchange Spectroscopy (EXSY), could confirm the interconversion between different isomers rsc.org. Computational methods, particularly Density Functional Theory (DFT), are also invaluable for modeling the potential energy surface of the C-N bond rotation, identifying the most stable conformers, and calculating the energy differences and rotational barriers between them researchgate.net. These calculations can complement experimental NMR data to provide a comprehensive understanding of the molecule's conformational landscape.

Electronic Structure and Aromaticity Studies

The electronic properties of the pyridine ring are significantly modulated by its substituents. In 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-, the powerful electron-donating N-ethyl-N-methylamino group and the electron-withdrawing bromine atom create a "push-pull" system that influences electron density and aromaticity.

The N-ethyl-N-methylamino group at the 2-position acts as a strong π-donor, increasing the electron density within the pyridine ring, particularly at the ortho and para positions relative to the amino group. Conversely, the bromine atom at the 4-position is electronegative and withdraws electron density through the σ-framework (inductive effect), while also weakly donating electron density through its lone pairs via resonance.

This combination of substituents leads to a polarized electronic structure. Theoretical studies on similarly substituted systems show that electron-donating groups increase the electron density around metal centers when the pyridine acts as a ligand nih.gov. Molecular Electron Density Theory (MEDT) studies on substituted pyridines confirm that the distribution of electron density is key to their reactivity rsc.org. For the title compound, the highest electron density is expected to be localized on the nitrogen atoms and delocalized across the pyridine ring, influencing its basicity and nucleophilicity.

Aromaticity is a fundamental concept describing the stability and electronic properties of cyclic conjugated systems. It can be quantified using various theoretical indices.

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring. Large negative NICS values are characteristic of aromatic systems. The NICS value for the pyridine ring in this compound would reflect the combined electronic effects of the substituents.

Studies on substituted pyridines have shown that electron-donating groups can lead to a decrease in aromaticity as measured by HOMA researchgate.net. The substitution pattern in 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- would result in a nuanced effect on the ring's aromaticity, reflecting a balance between the competing electronic influences.

Table 2: Predicted Influence of Substituents on Aromaticity Indices for the Pyridine Ring

| Aromaticity Index | Unsubstituted Pyridine (Reference) | Effect of 2-(N-ethyl-N-methylamino) group | Effect of 4-bromo group | Combined Predicted Effect |

|---|---|---|---|---|

| HOMA | ~0.97 | Tends to decrease aromaticity | Tends to have a smaller effect | High, but slightly lower than unsubstituted pyridine. |

| NICS(0) | ~ -9 to -12 ppm | Tends to make the value less negative | Tends to make the value less negative | Value indicative of a strongly aromatic ring. |

Tautomerism and Isomerism Considerations

For 2-aminopyridine (B139424) derivatives, the potential for amino-imino tautomerism is a critical consideration. This involves the migration of a proton from the exocyclic amino group to the ring nitrogen atom.

It is firmly established through extensive spectroscopic and computational research that 2-aminopyridines exist overwhelmingly in the amino form rather than the pyridone-imine form researchgate.netnih.gov. This preference is driven by the energetic favorability of maintaining the aromaticity of the pyridine ring. The imino tautomer, 4-bromo-N-ethyl-1,2-dihydro-2-(methylimino)pyridine, would have a disrupted π-system and significantly lower aromatic stabilization.

The presence of N-alkyl substituents, as in 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-, further stabilizes the amino tautomer. The equilibrium lies so far toward the amino form that the imino tautomer is generally not detectable under normal conditions. While photoexcitation can induce tautomerization in some 2-aminopyridine systems, in the ground state, the amino form is the exclusive species of relevance researchgate.netnih.gov.

In addition to tautomerism, the compound can exist as rotational isomers (conformers) due to the restricted rotation around the C2-N bond, as discussed in Section 4.1.1.

Amine-Imine Tautomerism in Pyridinamines

Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a hydrogen atom. wikipedia.org In the case of 2-aminopyridines, a dynamic equilibrium can exist between the amine form and its imine tautomer. This phenomenon, known as amine-imine tautomerism, is a crucial aspect of the chemistry of many heterocyclic compounds, including nucleic acid bases. nih.gov

For 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-, the amine tautomer is the dominant and most stable form. In this configuration, the amino group is external to the pyridine ring. The imine tautomer, 2(1H)-pyridinimine, 4-bromo-N-ethyl-N-methyl-, is formed by the formal migration of a proton from the exocyclic nitrogen to the ring nitrogen.

Computational studies on analogous 2-aminopyridine derivatives provide insight into the relative stabilities of these tautomeric forms. For instance, density functional theory (DFT) calculations on 2-amino-4-methylpyridine have shown the canonical amine structure to be significantly more stable than its imine counterpart. nih.gov The amine form was found to be more stable by approximately 13.60 kcal/mol. nih.gov This substantial energy difference suggests that the equilibrium lies heavily in favor of the amine tautomer. The greater stability of the amine form is attributed to the preservation of the aromaticity of the pyridine ring.

The interconversion between the amine and imine forms proceeds through a transition state involving proton transfer. The energy barrier for this transfer dictates the rate of tautomerization. For the hydrogen transfer in 2-amino-4-methylpyridine, a transition state structure was calculated, indicating the pathway for this intramolecular proton migration. nih.gov

The stability of tautomers can be influenced by various factors, including substitution patterns on the pyridine ring and the surrounding solvent environment. However, for isolated 2-aminopyridine systems, the amine form is generally the most stable. chemicalbook.com

Table 1: Postulated Tautomers of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- and their Relative Stabilities (Hypothetical) This table is generated based on the known principles of amine-imine tautomerism in analogous 2-aminopyridine compounds.

| Tautomer Name | Structure | Relative Stability |

| 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- (Amine form) | Most Stable | |

| 2(1H)-pyridinimine, 4-bromo-N-ethyl-N-methyl- (Imine form) | Less Stable |

Rotational Isomerism about C-N Bonds

Rotational isomerism, or the existence of different conformations due to hindered rotation around a single bond, is a significant feature of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-. The rotation around the exocyclic C2-N bond (the bond connecting the pyridine ring to the amino group) is of particular interest.

This C-N bond exhibits a partial double bond character. This characteristic arises from the resonance delocalization of the lone pair of electrons on the exocyclic nitrogen atom into the π-system of the pyridine ring. This resonance contribution is a well-documented phenomenon in amides and other related systems. researchgate.netlibretexts.org The increased double bond character results in a higher energy barrier for rotation around this bond compared to a typical C-N single bond.

The magnitude of this rotational barrier is influenced by the electronic properties of substituents on both the pyridine ring and the amino group. Electron-withdrawing groups on the pyridine ring can enhance the delocalization of the nitrogen lone pair, thereby increasing the double bond character and the rotational barrier. Conversely, bulky substituents on the nitrogen or at the ortho-position of the pyridine ring can introduce steric hindrance, which may affect the planarity of the molecule and influence the rotational barrier.

Studies on N-substituted pyrimidinyl anilines have demonstrated that the rotational barriers around N-Ar bonds are sensitive to the electronic effects of substituents. csic.es In these systems, a good correlation was observed between the rotational barriers and Hammett constants, indicating a strong electronic influence on the rotational dynamics. csic.es The relayed electronic effect can transmit the influence of a substituent from one aromatic ring to a remote N-Ar bond. csic.es

In 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-, the presence of the ethyl and methyl groups on the exocyclic nitrogen, as well as the bromo substituent on the pyridine ring, will modulate the rotational barrier around the C2-N bond. The specific rotational energy profile would be characterized by energy minima corresponding to stable conformers and transition states corresponding to the barriers between them. Dynamic NMR spectroscopy and quantum mechanical calculations are common methods used to investigate such rotational barriers. researchgate.net

Table 2: Factors Influencing the Rotational Barrier around the C2-N Bond

| Factor | Description | Expected Effect on Rotational Barrier |

| Resonance | Delocalization of the nitrogen lone pair into the pyridine ring. | Increases the barrier due to partial double bond character. |

| Electronic Effects of Substituents | Electron-withdrawing groups on the pyridine ring enhance resonance. | Increases the barrier. |

| Steric Hindrance | Bulk of the N-ethyl-N-methyl group and the adjacent ring hydrogen. | Can either increase or decrease the barrier depending on the specific steric interactions in the ground and transition states. |

Coordination Chemistry and Material Science Applications of 2 Pyridinamine, 4 Bromo N Ethyl N Methyl Derivatives

Ligand Design and Synthesis

The design and synthesis of ligands based on the 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- scaffold are foundational to exploring their coordination chemistry. The synthesis of the parent compound can be approached through established methodologies for 2-aminopyridine (B139424) derivatization, such as the substitution of a 2-halopyridine with an appropriate amine. nih.gov For instance, the reaction of 2,4-dibromopyridine (B189624) with N-ethyl-N-methylamine could selectively substitute the more reactive 2-position, or a multi-step synthesis involving N-alkylation of 2-amino-4-bromopyridine (B18318) could be employed. nih.gov The presence of the bromo, ethyl, and methyl substituents provides distinct opportunities for systematic modification.

The inherent structure of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- offers several avenues for derivatization to enhance its chelating capabilities. The bromo-substituent at the 4-position is a particularly valuable synthetic handle. While the bromine atom itself is a weak coordinator, it can be readily replaced or used in cross-coupling reactions to introduce additional donor groups. mdpi.com For example, palladium- or copper-catalyzed cross-coupling reactions could be employed to introduce groups such as phosphines, additional pyridyls, or other functional moieties at the 4-position, transforming the ligand's coordination potential.

Furthermore, modifications to the N-alkyl groups can tune the ligand's steric and electronic profile. The steric hindrance introduced by the N-ethyl and N-methyl groups can influence the coordination geometry of the resulting metal complexes and their stability. researchgate.netnih.gov Synthetic strategies could involve the replacement of these alkyl groups with functionalized chains containing ether, thioether, or alcohol donors, thereby increasing the denticity of the ligand.

The 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- framework is an excellent platform for developing both bidentate and tridentate ligands.

Bidentate Ligands: In its fundamental form, the molecule can act as a bidentate ligand, coordinating to a metal center through the pyridine (B92270) ring nitrogen and the exocyclic amino nitrogen. researchgate.net This N,N'-chelation forms a stable five-membered ring, a common motif in coordination chemistry. The electronic properties of this bidentate system are modulated by the electron-withdrawing nature of the 4-bromo substituent and the electron-donating character of the N-alkyl groups.

Tridentate Ligands: The development of tridentate ligands from this scaffold can be achieved by leveraging the reactivity of the bromo-substituent. A synthetic pathway could involve a nucleophilic aromatic substitution or a cross-coupling reaction to append a third coordinating group at the 4-position. An alternative approach would be the derivatization of one of the N-alkyl groups. For example, demethylation followed by reaction with a molecule containing a donor group (e.g., 2-chloromethylpyridine) could yield a tridentate PNN-type ligand. Such tridentate ligands are of significant interest for stabilizing specific coordination geometries and accessing unique catalytic activities. rsc.org

Metal Complex Formation and Characterization

The formation of metal complexes with ligands derived from 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- is anticipated to be facile with a variety of transition metals, owing to the strong coordinating ability of the 2-aminopyridine unit. researchgate.net The electronic and steric features of the ligand would dictate the properties of the resulting complexes.

Copper(II) complexes are of particular interest due to their diverse coordination geometries, magnetic properties, and relevance in catalysis and materials science. nih.govnih.govrsc.org The synthesis of a copper(II) complex with a 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- derivative would typically involve the reaction of the ligand with a copper(II) salt, such as copper(II) chloride or copper(II) tetrafluoroborate, in a suitable solvent like ethanol, methanol, or acetonitrile. The reaction stoichiometry can be controlled to favor the formation of complexes with different ligand-to-metal ratios, for example, [CuLCl₂] or CuL₂₂. The synthesis of mixed-ligand complexes is also a viable strategy, where other ligands are introduced to fine-tune the properties of the final assembly. nih.gov

Table 1: Representative Synthetic Conditions for Copper(II) Complexation

| Ligand (L) | Metal Salt | Solvent | Reaction Conditions | Expected Product |

| 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- | CuCl₂ | Ethanol | Stir at room temp., 24h | [Cu(L)Cl₂] |

| 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- | Cu(BF₄)₂·6H₂O | Acetonitrile | Stir at 50°C, 12h | [Cu(L)₂(BF₄)₂] |

| Tridentate derivative of L | Cu(ClO₄)₂·6H₂O | Methanol | Reflux, 8h | [Cu(L')(ClO₄)]ClO₄ |

The characterization of newly synthesized metal complexes is crucial to determine their structure and properties. For complexes of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- derivatives, a combination of analytical techniques would be employed.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure, providing precise information on bond lengths, bond angles, coordination geometry (e.g., square planar, tetrahedral, square pyramidal, or octahedral for Cu(II)), and intermolecular interactions. nih.govmdpi.com

Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the stoichiometry of the complex, ensuring the empirical formula matches the proposed structure.

Magnetic Susceptibility Measurements: For paramagnetic metal ions like copper(II), these measurements provide insight into the electronic structure and can indicate the presence of magnetic coupling in polynuclear complexes.

The coordination mode of the ligand could vary. While bidentate N,N'-chelation is expected, monodentate coordination through the more basic pyridine nitrogen is also possible, particularly if the metal center is sterically crowded. mdpi.com

Spectroscopic methods are invaluable for probing the interactions between the metal center and the ligand.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Coordination of the 2-aminopyridine ligand to a metal center typically results in shifts in the vibrational frequencies of the pyridine ring and the C-N bonds. A shift in the ν(C=N) stretching frequency of the pyridine ring to higher wavenumbers upon complexation is indicative of coordination through the pyridine nitrogen. researchgate.net

UV-Visible Spectroscopy: The electronic spectrum of a copper(II) complex is characterized by d-d transitions, which are sensitive to the coordination geometry and the nature of the ligands. The position and intensity of these bands provide information about the ligand field strength. nih.gov Ligand-to-metal charge transfer (LMCT) bands may also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), NMR spectroscopy is a powerful tool for confirming the ligand's coordination mode in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation provide evidence of metal-ligand binding.

Table 2: Expected Spectroscopic Data for a [Cu(L)Cl₂] Complex

| Technique | Feature | Expected Observation | Interpretation |

| FT-IR | Pyridine ring vibrations | Shift of ν(C=N) to higher frequency | Coordination via pyridine nitrogen |

| UV-Vis | d-d transitions | Broad absorption band in the visible region (e.g., 600-800 nm) | Characteristic of d⁹ Cu(II) in a specific coordination environment |

| EPR | g-values | Anisotropic g-values (g∥ > g⊥ > 2.0023) | Consistent with a d⁹ system in a distorted geometry (e.g., tetragonal) |

Luminescent Materials Applications

The development of novel luminescent materials is a burgeoning area of research, with applications ranging from bio-imaging to solid-state lighting. Pyridine-containing ligands are central to the design of many such materials due to their excellent coordination properties and their ability to participate in energy transfer processes.

Sensitization of Lanthanide Ion Luminescence

The characteristic line-like emission spectra and long luminescence lifetimes of lanthanide ions make them highly desirable for various optical applications. However, their low molar absorption coefficients are a significant drawback. A common strategy to overcome this is the "antenna effect," where an organic ligand, such as a derivative of 2-pyridinamine, absorbs excitation energy and efficiently transfers it to the coordinated lanthanide ion. nih.gov This process, known as sensitized luminescence, can dramatically enhance the emission intensity of the lanthanide ion. nih.gov The effectiveness of this energy transfer is highly dependent on the energy levels of the ligand's triplet state relative to the emissive state of the lanthanide ion.

While no specific studies on 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- as a sensitizer (B1316253) for lanthanide ions have been found, related bromo-substituted pyridine derivatives have been utilized as chelating and sensitizing moieties in ligands for luminescent lanthanide complexes. researchgate.net The presence of the pyridine nitrogen and the potential for further functionalization make this class of compounds promising candidates for the design of efficient antenna ligands.

Design of Organic Ligands for Luminescent Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.net Their modular nature allows for the rational design of materials with tailored properties, including luminescence. rsc.orgresearchgate.netresearchgate.net Luminescent MOFs (LMOFs) have shown potential in applications such as chemical sensing, bio-imaging, and solid-state lighting. researchgate.netrsc.org

Catalytic Applications in Organic Transformations

The utility of pyridine-based ligands extends into the realm of catalysis, where they can modify the reactivity and selectivity of metal centers in a variety of organic transformations.

Use as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, metal complexes containing tailored organic ligands are used to accelerate chemical reactions. Pyridine-containing ligands are ubiquitous in this field, participating in a wide array of catalytic processes, including cross-coupling reactions. For instance, palladium complexes with phosphine (B1218219) or N-heterocyclic carbene ligands are workhorses of modern organic synthesis.

While no catalytic applications of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- have been reported, related bromo-substituted anilines and pyridines have been used as precursors to ligands or as substrates in palladium-catalyzed reactions like the Suzuki cross-coupling. nih.govmdpi.com The nitrogen atom of the pyridine ring and the amino group in 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- could potentially act as a bidentate ligand, coordinating to a metal center and influencing its catalytic activity. The electronic and steric properties imparted by the bromo, ethyl, and methyl substituents would further tune the behavior of the resulting catalyst.

Immobilization onto Solid Supports for Heterogeneous Catalysis

A significant drawback of homogeneous catalysis is the often-difficult separation of the catalyst from the reaction products. To address this, homogeneous catalysts can be immobilized onto solid supports, creating heterogeneous catalysts that are easily recoverable and reusable.

Ligands like 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- could be anchored to solid supports such as silica (B1680970), polymers, or magnetic nanoparticles. The bromo-substituent, for example, could serve as a handle for covalent attachment to a functionalized support. Once immobilized, the pyridine-amine moiety would be available to coordinate with a catalytically active metal. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Applications as Chemical Intermediates (Non-Biological)

Beyond direct applications in materials and catalysis, compounds like 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- are valuable as chemical intermediates in the synthesis of more complex molecules. The presence of multiple functional groups—the pyridine ring, the secondary amine, and the bromo substituent—offers a versatile platform for a variety of chemical transformations.

The bromine atom, for example, is a classic functional group for participating in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The pyridine nitrogen can be quaternized or oxidized, and the N-ethyl-N-methylamino group can be further functionalized. These potential transformations make this compound a useful building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. For example, related brominated pyridines and anilines are commercially available and used in the synthesis of a wide range of chemical products. bldpharm.comnih.gov

Precursors for Dye Synthesis

There is no available scientific literature that describes the use of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- as a precursor for the synthesis of dyes. Research in this area typically focuses on related, but structurally distinct, pyridine and amine derivatives. The specific combination of bromo, ethyl, and methyl substituents on the 2-pyridinamine core in this particular arrangement has not been documented for this application.

Building Blocks for Advanced Organic Materials

Computational Chemistry Approaches to 2 Pyridinamine, 4 Bromo N Ethyl N Methyl

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. It is particularly effective for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. For 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-, a DFT calculation, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to predict its three-dimensional structure.

The optimization process systematically adjusts the positions of the atoms until a minimum on the potential energy surface is located. This yields key structural parameters. The resulting total electronic energy provides a measure of the molecule's stability.

Interactive Table 1: Predicted Geometric Parameters from DFT Optimization

This table presents hypothetical but chemically plausible geometric parameters for 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-, as would be obtained from a DFT/B3LYP/6-311G(d,p) calculation.

| Parameter Type | Atoms Involved | Predicted Value |

| Bond Length | C(4)-Br | 1.91 Å |

| C(2)-N(amino) | 1.38 Å | |

| N(amino)-C(ethyl) | 1.46 Å | |

| N(amino)-C(methyl) | 1.47 Å | |

| C(2)-N(1) | 1.34 Å | |

| C(6)-N(1) | 1.33 Å | |

| Bond Angle | C(3)-C(4)-C(5) | 118.5° |

| C(2)-N(amino)-C(ethyl) | 119.2° | |

| C(ethyl)-N(amino)-C(methyl) | 117.8° | |

| Dihedral Angle | C(3)-C(2)-N(amino)-C(ethyl) | -175.5° |

| C(5)-C(4)-C(3)-N(pyridine) | 0.1° |

For even greater accuracy, particularly for electronic energy, ab initio (from first principles) methods can be used. Methods like Møller-Plesset perturbation theory (MP2) or the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) incorporate more sophisticated treatments of electron correlation than standard DFT. These are computationally expensive and are often performed as single-point energy calculations on a geometry previously optimized by a less costly method like DFT. Such calculations are crucial for obtaining highly reliable reaction energies and activation barriers.

Natural Bond Orbital (NBO) analysis is a technique used to interpret the wavefunction from a quantum chemical calculation in terms of localized bonds, lone pairs, and atomic charges. This provides a chemically intuitive picture of bonding. For 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-, NBO analysis would reveal the distribution of electron density and the nature of key orbital interactions. For instance, it can quantify the delocalization of the amino nitrogen's lone pair into the pyridine (B92270) ring's π-system, a crucial factor in the compound's reactivity and electronic properties.

Interactive Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Results

This table shows representative NBO charges for selected atoms, indicating the electron distribution across the molecule.

| Atom | Element | Predicted Natural Charge (e) |

| N(1) | Nitrogen (Pyridine) | -0.53 |

| C(2) | Carbon | 0.41 |

| N(amino) | Nitrogen (Amine) | -0.48 |

| C(4) | Carbon | -0.05 |

| Br | Bromine | -0.11 |

| C(6) | Carbon | -0.25 |

NBO analysis would also highlight hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair (n) to the antibonding π* orbitals of the pyridine ring (n -> π*), which stabilizes the molecule.

Prediction of Spectroscopic Properties

Computational methods are highly effective at predicting spectroscopic data, which can be used to identify a compound and confirm its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically performed at the DFT level, is a reliable way to predict the ¹H and ¹³C NMR chemical shifts of a molecule. The calculation determines the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in an experimental spectrum, especially for complex molecules.

Interactive Table 3: Predicted NMR Chemical Shifts (δ, ppm) Referenced to TMS

This table presents hypothetical but plausible NMR chemical shifts for 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-.

| Nucleus | Atom Position/Group | Predicted Chemical Shift (ppm) |

| ¹H | H on C(3) | 6.85 |

| H on C(5) | 7.50 | |

| H on C(6) | 8.10 | |

| -CH₂- (Ethyl) | 3.45 (quartet) | |

| -CH₃ (Ethyl) | 1.20 (triplet) | |

| -CH₃ (Methyl) | 3.15 (singlet) | |

| ¹³C | C(2) | 158.5 |

| C(3) | 108.2 | |

| C(4) | 130.1 | |

| C(5) | 140.5 | |

| C(6) | 149.8 | |

| -CH₂- (Ethyl) | 45.3 | |

| -CH₃ (Ethyl) | 13.8 | |

| -CH₃ (Methyl) | 38.1 |

Interactive Table 4: Selected Predicted Vibrational Frequencies

This table highlights some characteristic vibrational modes and their predicted frequencies.

| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 3080 | Low | Medium | Aromatic C-H Stretch |

| 2975 | Medium | High | Aliphatic C-H Stretch (-CH₃, -CH₂) |

| 1610 | High | Medium | Pyridine Ring C=C/C=N Stretch |

| 1450 | Medium | Medium | CH₂ Scissoring / CH₃ Bending |

| 1255 | High | Low | C(aryl)-N Stretch |

| 1050 | High | Low | C(aryl)-Br Stretch |

UV-Vis Absorption and Fluorescence Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra of molecules like 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-. rsc.orgresearchgate.net By calculating the vertical excitation energies, it is possible to estimate the maximum absorption wavelengths (λmax) in the UV-Vis spectrum. These calculations are crucial for understanding the photophysical properties of the compound. researchgate.net

For substituted aminopyridines, the position of the absorption and emission bands is highly sensitive to the nature and position of substituents on the pyridine ring and the amino group. nih.gov For instance, studies on various 2-aminopyridine (B139424) derivatives have shown that substituents on the amino group and the pyridine ring can significantly influence the quantum yield and the Stokes shift. nih.govsciforum.net The presence of a bromine atom at the 4-position is expected to influence the electronic transitions, potentially leading to a red-shift in the absorption spectrum compared to the unsubstituted aminopyridine. The N-ethyl-N-methylamino group, being an electron-donating group, will also play a significant role in the electronic structure and, consequently, the spectral properties.

The fluorescence properties are also predictable using computational methods. After excitation, the molecule relaxes to an excited state minimum, from which it can emit a photon to return to the ground state. The energy difference between the excited state minimum and the ground state determines the fluorescence emission wavelength. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can be qualitatively assessed by considering the non-radiative decay pathways available to the excited state.

Below is a representative table of predicted photophysical properties for a series of substituted aminopyridines, illustrating the expected range of values for compounds structurally related to 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-.

| Compound (Representative Substituted Aminopyridines) | Predicted λabs (nm) | Predicted λem (nm) | Predicted Quantum Yield (Φ) |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.44 |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 480 | 0.31 |

| Diethyl 2-amino-6-(4-bromophenyl)pyridine-3,4-dicarboxylate | 270 | 485 | 0.22 |

| Diethyl 2-amino-6-(p-tolyl)pyridine-3,4-dicarboxylate | 270 | 485 | 0.32 |

Disclaimer: The data in this table is derived from studies on analogous substituted aminopyridine compounds and is intended to be illustrative of the expected properties of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-. Specific values for the title compound would require dedicated computational studies. nih.gov

Reaction Mechanism Elucidation

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, offering insights into transition states and reaction pathways that are often difficult to obtain experimentally. nih.gov

The synthesis of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- would likely involve steps such as the N-alkylation of a primary or secondary aminopyridine. Computational methods, particularly DFT, can be employed to model these reactions and characterize the transition state (TS) structures. By locating the TS and calculating its energy, the activation energy barrier for the reaction can be determined, providing a quantitative measure of the reaction's feasibility.

For a hypothetical N-ethylation of 4-bromo-N-methyl-2-pyridinamine, the transition state would involve the formation of a new N-C bond between the amino nitrogen and the ethyl group of an ethylating agent (e.g., ethyl iodide). The geometry of this TS, including the breaking and forming bond lengths and the surrounding bond angles, can be precisely calculated. Vibrational frequency analysis is then used to confirm the nature of the stationary point, with a single imaginary frequency corresponding to the motion along the reaction coordinate.

Below is an illustrative table of calculated activation energies for a representative aminolysis reaction, highlighting the type of data that can be obtained from transition state characterization.

| Reaction Type | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Noncatalytic concerted aminolysis | DLPNO-CCSD(T) | cc-pVTZ | 25.8 |

| Noncatalytic stepwise aminolysis (TS1) | DLPNO-CCSD(T) | cc-pVTZ | 22.5 |

| Noncatalytic stepwise aminolysis (TS2) | DLPNO-CCSD(T) | cc-pVTZ | 2.1 |

| Self-catalytic concerted aminolysis | DLPNO-CCSD(T) | cc-pVTZ | 14.9 |

Disclaimer: The data in this table is based on a computational study of the aminolysis of N-hydroxysuccinimide acetate (B1210297) by methylamine (B109427) and serves as an example of the computational approach to transition state analysis. researchgate.net

Following the identification of a transition state, a Reaction Coordinate Analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, can delineate the entire reaction pathway connecting reactants, transition state, and products. nih.gov This analysis provides a detailed picture of the structural changes that occur throughout the reaction.

For a key transformation, such as a nucleophilic aromatic substitution to introduce the bromo group, the IRC would map out the energy profile as the nucleophile approaches the pyridine ring, forms a Meisenheimer-like intermediate, and then expels the leaving group. The analysis of the reaction coordinate can reveal the presence of any hidden intermediates or secondary transition states, providing a more complete understanding of the reaction mechanism. smu.edu The Unified Reaction Valley Approach (URVA) is an advanced method that can further dissect the reaction mechanism into distinct phases of chemical transformation. nih.govsmu.edu

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the environment. nih.gov

The N-ethyl-N-methylamino group of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- can adopt various conformations due to rotation around the C-N and N-alkyl bonds. MD simulations can be used to explore the conformational space of the molecule and identify the most stable conformers. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe the transitions between different conformational states and determine their relative populations.

The behavior of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- in solution is significantly influenced by its interactions with solvent molecules. MD simulations with explicit solvent models can provide a detailed picture of these interactions. The choice of solvent can affect the conformational preferences of the molecule, as well as its spectroscopic properties.

For example, in a polar protic solvent, hydrogen bonding between the solvent and the pyridine nitrogen or the bromine atom could occur, stabilizing certain conformations. In a nonpolar solvent, intramolecular interactions would be more dominant in determining the preferred conformation. MD simulations can quantify these solvent effects by analyzing the radial distribution functions of solvent molecules around specific atoms of the solute and by calculating the solvation free energy. This information is critical for accurately predicting the molecule's behavior in a realistic chemical environment.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

While classical methods for the synthesis of substituted aminopyridines exist, future research should focus on developing more efficient, atom-economical, and environmentally benign routes to 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- and its analogs.

Multicomponent Reactions (MCRs): A significant advancement would be the development of a one-pot, multicomponent reaction for the synthesis of heavily substituted 2-aminopyridines. nih.gov Research into solvent-free reaction conditions, potentially using enaminones as key precursors, could provide a simple, rapid, and cleaner method for generating a library of related compounds. nih.gov

Sustainable Catalysis: Exploring metal-free catalytic systems is a key area for sustainable synthesis. For instance, iodine-catalyzed transformations have shown promise in forming related N-(pyridin-2-yl)amides through C-C bond cleavage under mild conditions, an approach that avoids toxic metal catalysts. rsc.org

Flow Chemistry: The application of continuous flow chemistry could offer improved control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, better selectivity, and enhanced safety for potentially exothermic reactions.

Displacement Strategies: Further investigation into the displacement of alternative leaving groups, such as a methylsulfinyl group from the pyridine (B92270) ring, could provide a robust pathway to introduce the N-ethyl-N-methylamino moiety or other functional groups with high efficiency. nih.gov This could be particularly useful for creating derivatives with diverse substitution patterns. nih.gov

Exploration of Unconventional Reactivity Profiles

The electronic nature of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- suggests a rich and potentially unconventional reactivity profile that warrants detailed exploration.

Domino and Tandem Reactions: The presence of the 2-bromo substituent opens the door to novel domino reactions. Research inspired by Ru(II)-catalyzed transformations of 2-bromopyridines, which can lead to complex poly-heteroarylated 2-pyridone products through a sequence of oxygen incorporation, C-N coupling, and C-H activation, could be applied. mdpi.com Investigating whether 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- can undergo similar tandem cyclization/bromination or C-C cleavage reactions would be a fruitful avenue. rsc.org

Selective Cross-Coupling: The 4-bromo position is a prime handle for cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations. Future work should focus on achieving high selectivity and exploring the tolerance of the N,N-dialkylamino group under various catalytic conditions. researchgate.netresearchgate.netnih.gov The potential for the pyridine nitrogen to interact with the catalyst, which can sometimes lead to side reactions like imine hydrolysis in related systems, should be systematically studied. nih.gov

Controlled Oxidation: The pyridine ring can be functionalized to control the selectivity of oxidation reactions at other sites within a molecule. nih.gov Research could explore how the electronic push-pull system in 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- influences its behavior as a directing group or ligand in controlled C-H oxidation reactions.

Investigation of Derivatives for Specific Materials Applications (e.g., Organic Electronics, Sensors)

The pyridine scaffold is a cornerstone in the design of functional materials due to its inherent electronic properties and stability. nih.gov Derivatives of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- could be tailored for advanced materials applications.

Organic Electronics: The electronic characteristics of pyridine derivatives make them promising candidates for organic electronics. mdpi.com By systematically modifying the core structure—for example, by replacing the bromine via Suzuki coupling to introduce various aryl groups—a series of compounds with tunable HOMO/LUMO energy levels could be generated. mdpi.com These new derivatives could be investigated as host materials for organic light-emitting diodes (OLEDs), charge-transport layers in organic field-effect transistors (OFETs), or as potential chiral dopants for liquid crystals. mdpi.com

Chemical Sensors: The pyridine nitrogen atom, with its lone pair of electrons, can act as a binding site for metal ions or as a hydrogen bond acceptor. nih.gov This suggests that derivatives of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- could be developed as chromogenic or fluorogenic sensors. Future research could involve synthesizing derivatives where the electronic properties are sensitive to the binding of an analyte at the pyridine nitrogen or through interaction with the bromo-substituent, leading to a detectable optical or electrochemical signal.

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the synthesis and reactivity of 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- is crucial for its rational application and the design of new transformations.

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can provide invaluable insights into the molecule's structural and electronic properties. nih.govresearchgate.net Future studies should employ DFT to model reaction pathways, calculate transition state energies, and predict reactivity. mdpi.com This can help explain observed selectivities in cross-coupling reactions or predict the feasibility of novel domino reactions. mdpi.commdpi.com Comparing computational data with experimental results can elucidate complex reaction mechanisms. researchgate.net

Spectroscopic and Crystallographic Analysis: An integrated approach combining advanced spectroscopic techniques (e.g., in-situ NMR) with single-crystal X-ray diffraction can be used to identify transient intermediates and characterize final products definitively. mdpi.com Isotopic labeling studies, for instance using ¹⁸O-labeled reagents in oxidation or hydrolysis reactions, can provide conclusive evidence for proposed mechanistic pathways. mdpi.com This combined experimental and computational approach is essential for building a complete picture of the molecule's chemical behavior. researchgate.net

Design of Next-Generation Ligands and Catalysts Based on Pyridinamine Scaffolds

The 2-aminopyridine (B139424) framework is a versatile and highly tunable scaffold for the design of ligands in organometallic chemistry and catalysis. nih.govnih.gov

Tunable Ligand Design: 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl- is an excellent starting point for creating a new class of ligands. The pyridine nitrogen and the exocyclic amino nitrogen can act as a bidentate chelate for a metal center. The 4-bromo substituent acts as an electronic tuning group; its electron-withdrawing nature can significantly alter the properties of a coordinated metal, impacting its redox potential and catalytic activity. nih.gov

Pincer Ligands and Stable Catalysts: The bromo-substituent can be further functionalized, for example, by introducing phosphino (B1201336) groups via cross-coupling, to create novel PNP (Phosphine-Nitrogen-Phosphine) pincer ligands. Such ligands are known to form highly stable and active metal complexes. The ease of modifying substituents on the nitrogen and phosphorus atoms allows for the creation of a diverse library of ligands with finely tuned steric and electronic properties. researchgate.net

Enhanced Catalyst Stability: A key challenge in catalysis is catalyst deactivation. Ligand design strategies focusing on robust backbones, such as the picolinamide (B142947) skeleton, have been shown to enhance catalyst stability. rsc.org Future research could focus on creating derivatives of the 2-pyridinamine scaffold that impart exceptional stability to metal centers, enabling high turnover numbers and recyclability in catalytic processes like formic acid dehydrogenation or borrowing hydrogen reactions. researchgate.netrsc.org The inherent stability of the pyridine ring makes this a particularly promising direction. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-Pyridinamine, 4-bromo-N-ethyl-N-methyl-?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized pyridine core. For example, bromination at the 4-position of a pyridine derivative followed by sequential alkylation with ethyl and methyl groups under controlled conditions (e.g., using NaH in DMF for alkyl halide reactions). Optimization of reaction stoichiometry and temperature is critical to minimize byproducts like over-alkylation or dehalogenation . Key Considerations :

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to isolate the pure product.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : and NMR to confirm substitution patterns (e.g., ethyl/methyl groups at the N-position and bromine at C4). Compare with reference data from NIST Chemistry WebBook .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with bromine ().

- HPLC : Use reverse-phase chromatography with UV detection to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do steric and electronic effects of the bromine and N-alkyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at C4 serves as a leaving group in Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the N-ethyl and N-methyl groups may slow down catalytic cycles. To mitigate this:

- Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency in palladium-mediated reactions.